

Technical Guide: Structure-Activity Relationship (SAR) of Furan-Oxazole Carboxylic Acids

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Compound of Interest

Compound Name:	5-(furan-3-yl)oxazole-4-carboxylic acid
CAS No.:	88352-89-0
Cat. No.:	B3360088

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Executive Summary

The Furan-Oxazole Carboxylic Acid scaffold represents a privileged class of hybrid heterocycles in medicinal chemistry. Characterized by the fusion or linkage of a furan ring (providing lipophilicity and aromaticity) with an oxazole ring (offering hydrogen-bonding capability and rigidity), this scaffold serves as a robust platform for designing inhibitors against metabolic and viral targets.

The primary utility of this scaffold lies in its ability to mimic the phosphotyrosine (pTyr) residue, making it a potent template for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors (Type 2 Diabetes). Additionally, the scaffold acts as a rigid spacer in allosteric inhibitors of HCV NS5B Polymerase. This guide details the synthetic pathways, structural logic, and biological validation protocols necessary to exploit this chemical space.

Structural Architecture & Pharmacophore

The efficacy of furan-oxazole carboxylic acids is governed by a tripartite pharmacophore model. Understanding the distinct role of each sector is critical for rational drug design.

The Tripartite Model

Sector	Component	Function	Key Interactions
A	Acidic Headgroup	Warhead / Anchor	Ionic interaction with active site Arginine (e.g., Arg221 in PTP1B) or metal ion bridging (Mg ²⁺ in NS5B).
B	Heterocyclic Core	Linker / Scaffold	Rigidifies the molecule to reduce entropic penalty upon binding; provides π -stacking interactions.
C	Hydrophobic Tail	Selectivity Filter	Occupies secondary pockets (e.g., "Site B" in PTP1B) to enhance selectivity over homologous enzymes (e.g., TCPTP).

Core Connectivity

The connectivity between the furan and oxazole rings significantly alters the electronic distribution and 3D geometry.

- 2,5-Linkage: The most common linear arrangement. It maximizes conjugation but can suffer from poor solubility.
- Fused Systems (Furo[2,3-d]oxazole): Rare but highly rigid; often used to lock conformations.

Synthetic Methodology

Constructing the furan-oxazole core requires navigating the instability of furan derivatives (acid sensitivity) and the regioselectivity of oxazole formation. Two robust protocols are detailed below.

Protocol A: Van Leusen Oxazole Synthesis

This is the preferred method for constructing the oxazole ring directly from a furan precursor (Furfural). It avoids harsh dehydrating conditions that might polymerize the furan.

Target: 5-(Furan-2-yl)oxazole-4-carboxylic acid derivatives.

Reagents:

- Substrate: Furfural (Furan-2-carboxaldehyde).
- Reagent: Tosylmethyl isocyanide (TosMIC).[1]
- Base: Potassium Carbonate (K_2CO_3) or DBU.
- Solvent: Methanol or DME.

Step-by-Step Protocol:

- Preparation: Dissolve Furfural (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol (0.5 M concentration).
- Cyclization: Add K_2CO_3 (2.5 equiv) in one portion.
- Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde.
- Workup: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc and wash with water (x2) and brine.
- Purification: Flash chromatography on silica gel. The oxazole product usually elutes with 20–40% EtOAc in Hexane.

Protocol B: Suzuki-Miyaura Modular Coupling

Used when building complex libraries where the furan and oxazole fragments are pre-functionalized.

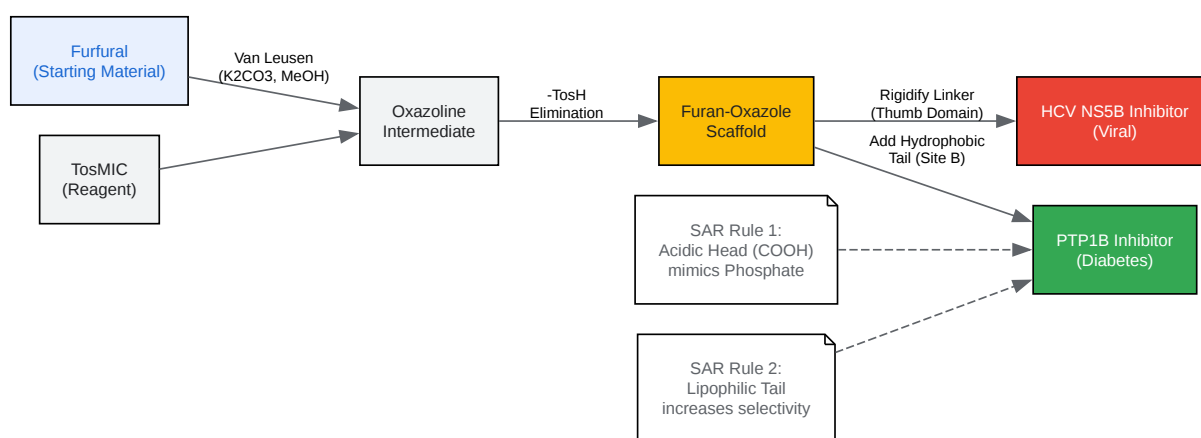
Critical Note: Furan-2-boronic acids are prone to protodeboronation (decomposition).[2] Use the MIDA boronate or Pinacol ester and mild bases.[2]

Step-by-Step Protocol:

- Coupling Partners: Mix 2-Bromo-oxazole-4-carboxylate (1.0 equiv) and Furan-2-boronic acid pinacol ester (1.2 equiv) in Dioxane:Water (9:1).
- Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
- Base: Add Cs₂CO₃ (3.0 equiv). Avoid hydroxide bases to minimize deboronation.
- Reaction: Degas with Argon for 10 mins. Heat at 80°C for 12 hours in a sealed vial.
- Isolation: Filter through Celite, extract with DCM, and purify via HPLC if necessary.

Visualization: Synthetic & SAR Logic

Synthesis and SAR Pathway Diagram



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Caption: Synthetic flow from Furfural to the Core Scaffold via Van Leusen chemistry, diverging into specific therapeutic targets based on SAR modifications.

Structure-Activity Relationship (SAR) Deep Dive

The Acidic Headgroup (The Warhead)

The carboxylic acid is non-negotiable for primary activity but can be modified to improve permeability (prodrugs).

- Free Acid (COOH): Essential for ionic bonding with Arg221 (PTP1B) or metal coordination (HCV). High potency, low permeability.
- Bioisosteres: Replacing COOH with tetrazole or thiazolidinedione often maintains potency while improving metabolic stability, though it may reduce oral bioavailability due to increased polarity.
- Ester Prodrugs: Methyl/Ethyl esters are inactive in vitro but essential for cellular assays (cleaved by intracellular esterases).

The Heterocyclic Linker

- Furan Role: Acts as a "flat" hydrophobic spacer. Substitution at the C3/C4 positions of the furan ring (e.g., with Bromine or Methyl) twists the dihedral angle between the furan and oxazole, potentially improving fit in curved active sites.
- Oxazole Role: The nitrogen atom can accept hydrogen bonds. In HCV NS5B inhibitors, the oxazole often interacts with the "Thumb" domain residues.

Quantitative SAR Data (Representative)

The following table summarizes general trends observed in PTP1B inhibition assays for this scaffold.

Compound ID	R1 (Furan C5)	R2 (Oxazole C4)	Linker Type	IC50 (PTP1B)	Selectivity (vs TCPTP)
FO-01	H	COOH	Direct	25 μ M	1x (None)
FO-02	Phenyl	COOH	Direct	4.2 μ M	5x
FO-03	3,4-Cl-Phenyl	COOH	Direct	0.8 μ M	12x
FO-04	3,4-Cl-Phenyl	COOEt (Ester)	Direct	>100 μ M	N/A
FO-05	Benzyl	COOH	Methylene	15 μ M	2x

Interpretation: Bulky, lipophilic groups at the Furan C5 position (FO-03) drastically improve potency by accessing the hydrophobic "Site B" pocket of the enzyme.

Biological Evaluation Protocols

PTP1B Enzymatic Assay

Purpose: To determine the IC50 of the synthesized acids against recombinant human PTP1B.

Reagents:

- Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
- Substrate: p-Nitrophenyl phosphate (pNPP) at 2 mM.
- Enzyme: Recombinant human PTP1B (0.5 μ g/mL).

Protocol:

- Incubation: Mix 10 μ L of inhibitor (in DMSO) with 80 μ L of enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes.
- Initiation: Add 10 μ L of pNPP substrate.
- Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 minutes.

- Analysis: Calculate % inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to determine IC50.

HCV NS5B Polymerase Assay

Purpose: To evaluate inhibition of viral RNA replication.

Protocol:

- Setup: Use a fluorescent intercalating dye (Picogreen) assay.
- Mix: 20 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, RNA template (poly rC), and GTP.
- Reaction: Add NS5B enzyme and inhibitor. Incubate 2 hours at 30°C.
- Detection: Add Picogreen; measure fluorescence (Ex 480 nm / Em 520 nm).

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